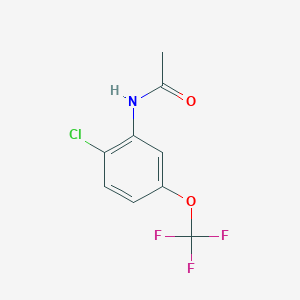

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[2-chloro-5-(trifluoromethoxy)phenyl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF3NO2/c1-5(15)14-8-4-6(2-3-7(8)10)16-9(11,12)13/h2-4H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPCDTBUDUSTATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)OC(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically follows a two-step approach:

- Preparation of the chloroacetyl intermediate by acylation of the corresponding aromatic amine (2-chloro-5-(trifluoromethoxy)aniline) with 2-chloroacetyl chloride.

- Formation of the amide via nucleophilic substitution or condensation reactions involving the chloroacetyl intermediate.

This method is adapted from protocols used for related N-phenylacetamide derivatives bearing halogen and trifluoromethyl substituents, with modifications to accommodate the trifluoromethoxy group.

Acylation of 2-Chloro-5-(trifluoromethoxy)aniline

The key intermediate, 2-chloro-N-(2-chloro-5-(trifluoromethoxy)phenyl)acetamide, is synthesized by reacting 2-chloro-5-(trifluoromethoxy)aniline with 2-chloroacetyl chloride under controlled temperature conditions.

- Reaction conditions: The acylation is performed in an organic solvent such as dichloromethane (DCM) at 0 °C to room temperature.

- Base: A weak base like aqueous sodium hydroxide (2%) or potassium carbonate is used to neutralize the hydrochloric acid formed during the reaction.

- Procedure: The 2-chloro-5-(trifluoromethoxy)aniline is dissolved in DCM and mixed with the aqueous base. The 2-chloroacetyl chloride is added dropwise over 1 hour with ice cooling to maintain low temperature and control the reaction rate.

- Workup: After completion, the reaction mixture is extracted with saturated potassium bisulfate solution, water, and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the chloroacetamide intermediate as a crystalline solid.

This approach is analogous to the synthesis of related compounds such as 2-chloro-N-(3-trifluoromethylphenyl)acetamide, which has been reported with yields ranging from 44% to 78% and characterized by NMR and mass spectrometry.

Nucleophilic Substitution to Form the Final Amide

Following the preparation of the chloroacetyl intermediate, the final this compound can be obtained by nucleophilic substitution or condensation with appropriate amines or nucleophiles.

- Typical conditions: The reaction is conducted in a biphasic system consisting of dry acetone, potassium carbonate as base, and catalytic potassium iodide to facilitate halide displacement.

- Temperature: The reaction temperature is maintained around 60 °C.

- Monitoring: The reaction progress is monitored by high-performance liquid chromatography (HPLC).

- Yields: The final compounds are isolated in moderate to good yields (44–78%) and purified by standard chromatographic techniques.

This method is supported by literature on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, which share similar synthetic steps and substituent patterns.

Alternative Synthetic Routes

An alternative approach involves the addition of lithium carbenoids to isocyanates, as demonstrated in the synthesis of haloacetamides structurally related to this compound.

- Procedure: Starting from 1-chloro-2-isocyanato-4-(trifluoromethyl)benzene, the reaction with lithium carbenoid reagents (e.g., MeLi-LiBr) in diethyl ether yields the corresponding chloroacetamide in high yield (up to 97%).

- Workup: The organic phase is dried over sodium sulfate and concentrated to afford pure haloacetamides.

- Applicability: This method may be adapted for the trifluoromethoxy-substituted analog by using the corresponding isocyanate derivative.

N-Chloroacetylation of Aromatic Amines

For the preparation of this compound as an intermediate in further synthetic transformations, N-chloroacetylation of the aromatic amine can be performed using chloroacetyl chloride in the presence of a weak base such as potassium carbonate in dichloromethane.

- Reaction: Aromatic amines (e.g., 2-chloro-5-(trifluoromethoxy)aniline) are treated with chloroacetyl chloride under mild conditions.

- Base: K2CO3 neutralizes the HCl generated.

- Solvent: Dichloromethane is used as the reaction medium.

- Yield: This method yields N-chloroacetylated products suitable for subsequent condensation reactions.

Summary Table of Preparation Methods

Analytical Characterization

The synthesized this compound and intermediates are characterized by:

- Nuclear Magnetic Resonance (NMR): ^1H, ^13C, and ^19F NMR spectra confirm the presence of aromatic protons, chloroacetamide methylene groups, and trifluoromethoxy substituents.

- Mass Spectrometry (ESI-MS): Molecular ion peaks consistent with the calculated molecular weights.

- Elemental Analysis: Carbon, hydrogen, nitrogen content matching theoretical values.

- High-Performance Liquid Chromatography (HPLC): Purity assessment with retention times specific to each compound.

- Melting Point Determination: Provides additional purity and identity confirmation.

These analytical methods are standard in the literature for related compounds and ensure the reliability of the synthetic protocols.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

Substitution Reactions: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products

Substitution: Formation of various substituted derivatives.

Oxidation: Formation of oxidized products such as carboxylic acids.

Reduction: Formation of reduced derivatives such as amines.

Coupling: Formation of biaryl compounds.

Scientific Research Applications

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide involves its interaction with specific molecular targets. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- N-(2-(Trifluoromethoxy)-5-(trifluoromethyl)phenyl)acetamide (3h): This analog replaces the chlorine atom with a trifluoromethoxy group at the 2-position and introduces a trifluoromethyl group at the 5-position.

- N-[2-Chloro-5-(trifluoromethyl)phenyl]acetamide derivatives : , and 17 highlight analogs where the trifluoromethoxy group is replaced by trifluoromethyl. For example, compounds with thiadiazole () or triazole () rings linked via sulfanyl groups exhibit modified steric profiles and hydrogen-bonding capabilities, impacting pharmacokinetic properties .

Functional Group Variations

- Sulfonyl and Sulfanyl Modifications :

- N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(phenylmethanesulfonyl)acetamide (): The sulfonyl group increases polarity and may enhance stability against metabolic degradation compared to the target compound’s acetamide backbone .

- Triazolyl-sulfanyl derivatives (): These compounds, such as N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide, introduce heterocyclic moieties that could improve target selectivity in enzyme inhibition .

Physicochemical Properties

- Molecular Weight and Solubility: The target compound (C₉H₆ClF₃NO₂) has a molecular weight of 255.6 g/mol. Analogs like N-[2-chloro-5-(trifluoromethyl)phenyl]-2-quinazolin-4-yloxyacetamide (C₁₇H₁₁ClF₃N₃O₂, 389.7 g/mol; ) exhibit higher molecular weights due to extended aromatic systems, reducing aqueous solubility .

- NMR Spectral Data :

Comparative Data Table

Biological Activity

N-(2-Chloro-5-(trifluoromethoxy)phenyl)acetamide is an organofluorine compound with notable biological activities, including potential anticancer, antibacterial, and antifungal properties. This article delves into the compound's biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorinated phenyl ring and a trifluoromethyl group, contributing to its unique chemical reactivity and biological properties. Its molecular formula is CHClFNO, with a molecular weight of approximately 237.61 g/mol. The presence of these functional groups enhances its interaction with biological targets.

Biological Activities

1. Anticancer Activity

Research indicates that compounds containing trifluoromethyl groups can exhibit enhanced potency against various cancer cell lines. This compound has been investigated for its potential to inhibit tumor growth through various mechanisms, including modulation of signaling pathways involved in cell proliferation and apoptosis.

2. Antibacterial Properties

The compound has shown promising antibacterial activity against several strains of bacteria. Its mechanism may involve disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

3. Antifungal Effects

In addition to antibacterial properties, this compound has demonstrated antifungal activity, making it a candidate for further pharmacological studies in the treatment of fungal infections.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances binding affinity to these targets, leading to the modulation of various biochemical pathways:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation: It can also act as a modulator for certain receptors, influencing signal transduction pathways.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Anticancer | Inhibitory effects on tumor cell lines | |

| Antibacterial | Effective against multiple bacterial strains | |

| Antifungal | Demonstrated activity against fungal pathogens |

Case Study: Anticancer Activity

A study conducted on the anticancer effects of this compound revealed that it inhibited the proliferation of HepG2 liver cancer cells with an IC50 value indicating significant potency compared to standard treatments. The mechanism involved induction of apoptosis through activation of caspase pathways.

Table 2: IC50 Values Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 4.24 | Apoptosis induction |

| MCF-7 | 5.85 | Cell cycle arrest |

Synthesis and Applications

The synthesis of this compound typically involves several steps, including the formation of the chloro-substituted phenyl ring followed by acetamide formation. Optimized reaction conditions are crucial for high yield and purity.

Applications extend across medicinal chemistry and materials science, particularly in drug development aimed at treating diseases influenced by enzyme activity or receptor modulation.

Q & A

Q. What experimental designs address low reproducibility in SAR studies for this compound?

- Methodological Answer :

- DoE (Design of Experiments) : Use factorial designs to optimize reaction parameters (e.g., temperature, solvent, catalyst loading) .

- Orthogonal Validation : Cross-validate bioactivity results using SPR (surface plasmon resonance) and cell-based assays .

Tables for Key Comparisons

Q. Table 1: Structural Analogs and Their Properties

| Compound Name | Key Structural Difference | Bioactivity Impact | Reference |

|---|---|---|---|

| N-[5-Chloro-2-nitrophenyl]acetamide | -NO₂ substitution | Increased enzyme inhibition | |

| N-[4-(Trifluoromethyl)phenyl]acetamide | -CF₃ vs. -OCF₃ | Reduced membrane permeability | |

| N-(2-Chloro-4-fluorophenyl)acetamide | -F vs. -OCF₃ | Altered receptor binding kinetics |

Q. Table 2: Optimization Parameters for Synthesis

| Parameter | Typical Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Reaction Time | 5–7 hours (reflux) | Longer time → higher purity | |

| Solvent Polarity | Toluene:Water (8:2) | Controls azide substitution | |

| Purification Method | Column Chromatography | Removes positional isomers |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.